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Compound of Interest

Compound Name: MU1700

Cat. No.: B10828528

For researchers and professionals in drug development, the specificity of a kinase inhibitor is a
critical determinant of its utility as a research tool and its potential as a therapeutic agent. This
guide provides an objective comparison of the kinase inhibitor MU1700 against other kinases,
supported by experimental data, to elucidate its selectivity profile.

MU1700 is a potent and selective chemical probe for the Activin receptor-like kinases 1 and 2
(ALK1 and ALK2), which are serine/threonine kinases belonging to the transforming growth
factor-B (TGF-B) type | receptor family.[1][2] These kinases are key regulators of various
cellular processes, and their dysregulation has been implicated in several diseases.[1][3]

Kinase Specificity Profile of MU1700

The selectivity of MU1700 has been comprehensively evaluated through kinome-wide
screening. In a panel of 369 human protein kinases, MU1700 demonstrated a remarkably high
degree of selectivity for ALK1 and ALK2.[1][3] When screened at a concentration of 1 uM,
MU1700 was found to potently inhibit only ALK1, ALK2, and to a lesser extent, ALK6, with no
other significant off-targets identified when a threshold of 25% residual enzyme activity is
applied.[1][4]

In contrast, the widely used ALK2 inhibitor, LDN-193189, exhibited a much more promiscuous
profile in the same kinome-wide screen, inhibiting numerous other kinases.[3] This highlights
the superior selectivity of MU1700, making it a more precise tool for studying the specific roles
of ALK1 and ALK2.
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Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values
for MU1700 against a panel of kinases, including a comparison with LDN-193189.

Kinase Target MU1700 IC50 (nM) LDN-193189 IC50 (nM)
ALK1 (ACVRL1) 13

ALK2 (ACVR1) 6

ALK3 (BMPR1A) 425

ALK4 (ACVR1B) >10,000

ALK5 (TGFBR1) >10,000

ALK6 (BMPR1B) 41

DDR1 501

FLT3 751

KHS/MAP4K5 539

Data sourced from multiple studies.[2][4] Note: Direct comparative IC50 values for LDN-193189
against all listed kinases were not available in the provided search results.

In cellular assays, MU1700 also demonstrates potent and selective target engagement. In a
NanoBRET assay, MU1700 showed high affinity for ALK1 (IC50 = 27 nM) and ALK2 (IC50 =
225 nM), with significantly weaker binding to ALK3 (497 nM) and ALK6 (997 nM), and negligible
binding to ALK4 and ALK5 (>10 uM).[2][4]

Experimental Methodologies

1. Kinome-wide Selectivity Screening:

The selectivity of MU1700 was determined by Reaction Biology Corporation. The screening
was performed against a panel of 369 protein kinases at a compound concentration of 1 uM.
The percentage of residual enzyme activity was measured to identify potential off-targets.[1][3]
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2. In Vitro IC50 Determination:

Biochemical IC50 values were determined using a radio-enzymatic assay. The assays were
performed at an ATP concentration of 10 mM to assess the inhibitory potency of MU1700
against the target kinases.[1][2]

3. Cellular Target Engagement (NanoBRET Assay):

The NanoBRET™ Target Engagement Intracellular Kinase Assay was used to quantify the
interaction of MU1700 with its target kinases in intact cells. This assay measures the apparent
affinity of the compound for the target protein by detecting the energy transfer between a
NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[1][2]

4. Western Blot Analysis of SMAD Phosphorylation:

To assess the functional cellular activity of MU1700, its effect on the phosphorylation of SMAD
proteins was analyzed by Western blot. HEK293T cells were treated with MU1700, and the
phosphorylation levels of SMAD1/5/8 (downstream of ALK1/2) and SMAD2/3 (downstream of
ALK4/5/7) were measured. MU1700 was shown to specifically inhibit the phosphorylation of
SMAD1/5/8, consistent with its selective inhibition of ALK1/2.[3]

Visualizations
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Kinase Inhibitor Specificity Assessment Workflow
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Caption: Experimental workflow for assessing kinase inhibitor specificity.
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Simplified TGF-f/BMP Signaling Pathway
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Caption: Simplified TGF-B/BMP signaling pathway showing MU1700's point of action.

Conclusion

The experimental data robustly demonstrates that MU1700 is a highly selective inhibitor of
ALK1 and ALK2. Its superior specificity profile compared to other inhibitors like LDN-193189
makes it an invaluable tool for dissecting the specific biological functions of ALK1 and ALK2 in
both in vitro and in vivo settings. For researchers investigating TGF-3/BMP signaling pathways,
MU1700 offers a high degree of precision, minimizing the confounding effects of off-target
kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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